(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzenesulfonamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized by a variety of methods, including 1,3-dipolar cycloaddition .
Synthesis Analysis
The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been used in the synthesis of 1,2,3-triazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as boiling point, density, and pKa can be predicted .Scientific Research Applications
Tautomerism in Crystal Structures
The crystal structure of related sulfonamide compounds exhibits interesting tautomerism. For instance, (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide shows an imine tautomer rather than an amine tautomer. This tautomerism can be distinguished using dispersion-corrected density functional theory calculations and solid-state NMR spectra (Xiaozhou Li et al., 2014).
Applications in Photodynamic Therapy
Some benzenesulfonamide derivatives are used in photodynamic therapy. For example, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized. Their photophysical and photochemical properties are useful in photodynamic therapy, especially for cancer treatment (M. Pişkin et al., 2020).
Anticancer Potential
Novel aminothiazole-paeonol derivatives, which include benzenesulfonamide structures, have been synthesized and evaluated for their anticancer effects. Compounds like N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide showed potent inhibitory activity against various cancer cell lines, indicating their promise as anticancer agents (Chia-Ying Tsai et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(NZ)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S2/c1-3-22-13-5-4-6-14-15(13)19(2)16(23-14)18-24(20,21)12-9-7-11(17)8-10-12/h4-10H,3H2,1-2H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMCWBKAFZSKEW-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NS(=O)(=O)C3=CC=C(C=C3)F)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C2C(=CC=C1)S/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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